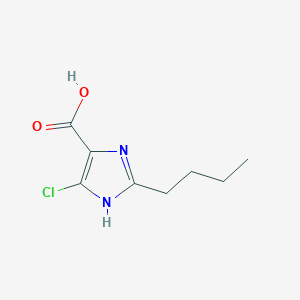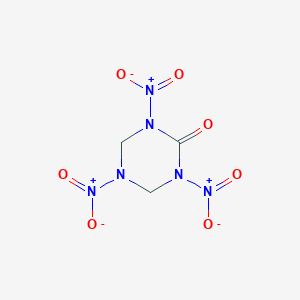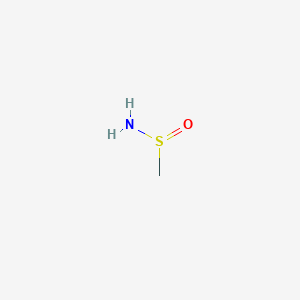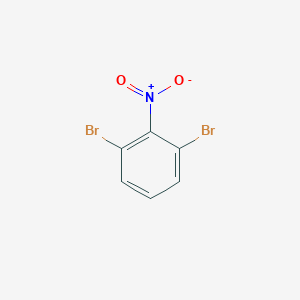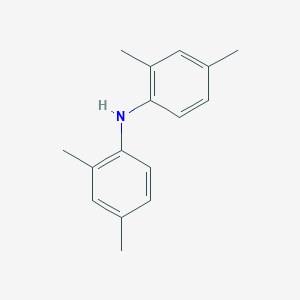
双(2,4-二甲基苯基)胺
描述
Bis(2,4-dimethylphenyl)amine is a chemical compound with the molecular formula C16H19N . It is used in combination with hindered amine light stabilizers to improve the performance of coatings against loss of light, pulverization, bubbles, lamination, and discoloration .
Molecular Structure Analysis
The molecular structure of Bis(2,4-dimethylphenyl)amine consists of a nitrogen atom bonded to two 2,4-dimethylphenyl groups . The InChI code for this compound is1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 . Physical And Chemical Properties Analysis
Bis(2,4-dimethylphenyl)amine is a solid at 20 degrees Celsius . It has a melting point of 57.0 to 61.0 °C and a boiling point of 310 °C . It is soluble in methanol .科学研究应用
催化应用:已经探索了双(2,4-二甲基苯基)胺衍生物在催化应用中的应用。例如,已经实现了从(R,S)-2,2‘-二氨基-6,6‘-二甲基联苯衍生的双(羧酰胺)前体配体的合成,并且这些前体配体已被用于与钛和锆等第4族金属形成酰胺配合物。这些配合物在氢胺化催化中显示出潜力,尽管效率有限(Gott et al., 2007)。
聚合物科学:在聚合物科学中,双(2,4-二甲基苯基)胺相关化合物已被用于合成聚合物。例如,通过相转移催化的聚合过程合成了α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯氧基) (Percec & Wang, 1990)。
有机合成和结构分析:该化合物还被用于有机合成和结构分析。一项研究展示了将胺基团引入从2,4-二甲基苯酚衍生的多环阳极产物中,展示了其在有机转化中的多功能性 (Barjau et al., 2011)。此外,还研究了从含有2,4-二甲基苯酚基团的二氢苯并噁嗪的环开放反应产物的晶体结构和Hirshfeld表面分析,为其结构性质提供了见解 (Wannapaiboon et al., 2020)。
生物医学应用:虽然与双(2,4-二甲基苯基)胺直接相关,但具有类似结构特征的化合物,如聚(酰胺-胺),已被用于生物医学应用的探索。这些合成的叔胺聚合物由于其溶解性和可降解性,在材料和生物医学应用中显示出潜力(Ferruti et al., 2002)。
金属配合物合成:报道了使用与双(2,4-二甲基苯基)胺相关的化合物合成金(I)的新型双卡宾配合物。这些配合物在催化和材料科学中具有潜在应用(Canovese et al., 2011)。
安全和危害
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINCNYZMOMWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621248 | |
| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dimethylphenyl)amine | |
CAS RN |
19616-28-5 | |
| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

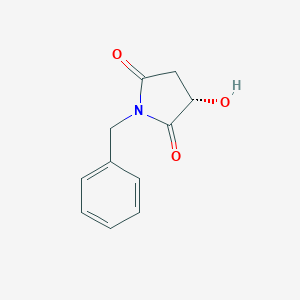
![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)
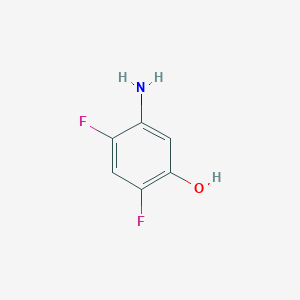
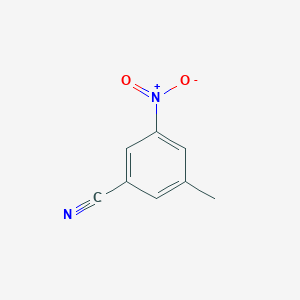

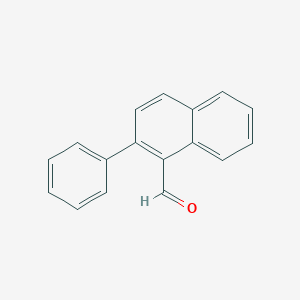

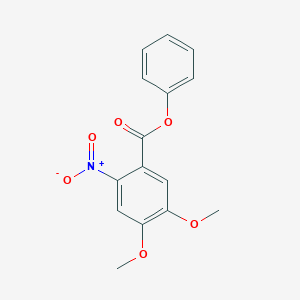
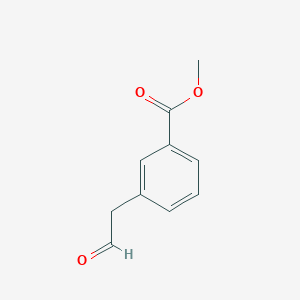
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
